molecular formula C8H16N2O B12312924 6-[(Ethylamino)methyl]piperidin-2-one

6-[(Ethylamino)methyl]piperidin-2-one

Cat. No.: B12312924
M. Wt: 156.23 g/mol
InChI Key: IXGPRRSUXMZGHZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-[(Ethylamino)methyl]piperidin-2-one involves several steps. One common method includes the alkylation of piperidin-2-one with ethylamine under controlled conditions . The reaction typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

6-[(Ethylamino)methyl]piperidin-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-[(Ethylamino)methyl]piperidin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-[(Ethylamino)methyl]piperidin-2-one can be compared with other piperidine derivatives, such as:

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

6-(ethylaminomethyl)piperidin-2-one

InChI

InChI=1S/C8H16N2O/c1-2-9-6-7-4-3-5-8(11)10-7/h7,9H,2-6H2,1H3,(H,10,11)

InChI Key

IXGPRRSUXMZGHZ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1CCCC(=O)N1

Origin of Product

United States

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